molecular formula C17H18ClNO4S B6413209 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261909-80-1

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6413209
CAS RN: 1261909-80-1
M. Wt: 367.8 g/mol
InChI Key: TZDWQPRMWHOLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid (2-BSA-6-Cl) is a novel compound that has been developed for a variety of scientific and research applications. This compound is a derivative of benzoic acid and has a molecular weight of 299.6 g/mol. It is a white solid at room temperature and is soluble in water and ethanol. 2-BSA-6-Cl has a melting point of 106-107 °C and a boiling point of 220-221 °C.

Mechanism of Action

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% acts as an inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in the body by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% binds to the active site of the enzyme, preventing the enzyme from carrying out its catalytic activity.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and to induce apoptosis. In animal studies, it has been shown to reduce inflammation and to protect against oxidative stress. Additionally, it has been shown to have anti-hypertensive effects in rats.

Advantages and Limitations for Lab Experiments

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has several advantages for use in lab experiments. It is a stable compound with a high purity, so it can be used for a variety of scientific and research applications. Additionally, it is soluble in water and ethanol, making it easy to work with in the laboratory. The main limitation of 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% is that it is a relatively new compound, so there is limited information available on its properties and applications.

Future Directions

There are several potential future directions for the use of 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%. It could be used as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, it could be used as a tool to study the mechanisms of drug-receptor interactions. Additionally, it could be used to develop new fluorescent probes for the detection of proteins in cell cultures. Furthermore, it could be used as a model compound to study enzyme kinetics and to develop new inhibitors of carbonic anhydrase. Finally, it could be used to develop new compounds with improved pharmacological properties.

Synthesis Methods

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% can be synthesized using a simple two-step reaction. In the first step, the benzoic acid is reacted with 4-t-butylsulfamoylphenyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% in a yield of 95%. In the second step, the product is purified by recrystallization from ethanol.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been used in a variety of scientific and research applications. It has been used as a novel inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a fluorescent probe for the detection of proteins in cell cultures and for the detection of protein-protein interactions. Additionally, 2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been used as a model compound for the study of enzyme kinetics and for the study of drug-receptor interactions.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-6-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDWQPRMWHOLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid

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